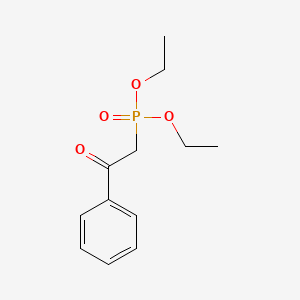

Diethyl (2-oxo-2-phenylethyl)phosphonate

Description

The exact mass of the compound Diethyl 2-oxo-2-phenylethylphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (2-oxo-2-phenylethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2-oxo-2-phenylethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-diethoxyphosphoryl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEVTTNSIPGLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188075 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-00-7 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Y643H9ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (2-oxo-2-phenylethyl)phosphonate

Introduction

Diethyl (2-oxo-2-phenylethyl)phosphonate, a prominent β-ketophosphonate, is a versatile intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structural motif is a key component in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and other therapeutic agents.[2][3] The phosphonate group serves as a stable bioisostere for phosphate and carboxylate moieties, often enhancing the pharmacokinetic and pharmacodynamic properties of parent compounds.[2] This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed protocols, mechanistic insights, and practical considerations for its preparation in a laboratory setting.

Core Synthetic Strategies: A Comparative Analysis

The formation of the carbon-phosphorus bond in diethyl (2-oxo-2-phenylethyl)phosphonate is predominantly achieved through two classical named reactions in organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. The choice between these methods depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

The Michaelis-Arbuzov Reaction: A Robust and Widely Used Method

The Michaelis-Arbuzov reaction is the most common and generally higher-yielding method for the synthesis of β-ketophosphonates.[4][5] It involves the reaction of a trialkyl phosphite with an alkyl halide.[4][5] In the context of diethyl (2-oxo-2-phenylethyl)phosphonate synthesis, this translates to the reaction of triethyl phosphite with 2-bromoacetophenone.

The reaction proceeds via a two-step SN2 mechanism:

-

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 2-bromoacetophenone. This results in the displacement of the bromide ion and the formation of a quaternary phosphonium salt intermediate.[4][5]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate. This leads to the formation of the final diethyl (2-oxo-2-phenylethyl)phosphonate product and a volatile ethyl bromide byproduct.[4][5]

A critical consideration when synthesizing β-ketophosphonates from α-haloketones is the competing Perkow reaction, which leads to the formation of a vinyl phosphate byproduct.[6][7] This side reaction is initiated by the nucleophilic attack of the phosphite on the carbonyl carbon, rather than the α-carbon bearing the halogen.[6][7]

Several factors influence the ratio of Arbuzov to Perkow products:

-

Nature of the Halogen: The Arbuzov reaction is favored with α-iodoketones, while α-chloro and α-bromoketones are more prone to the Perkow reaction.[4]

-

Reaction Temperature: Higher temperatures generally favor the Michaelis-Arbuzov product.[4]

-

Solvent: The choice of solvent can influence the reaction pathway, although this is less predictable.

For the synthesis of diethyl (2-oxo-2-phenylethyl)phosphonate from 2-bromoacetophenone, careful control of the reaction temperature is crucial to maximize the yield of the desired product and minimize the formation of the enol phosphate byproduct.

The Michaelis-Becker Reaction: An Alternative Approach

The Michaelis-Becker reaction proceeds as follows:

-

Deprotonation: A strong base, such as sodium hydride, deprotonates the diethyl phosphite to generate a nucleophilic sodium diethyl phosphite salt.[8]

-

Nucleophilic Substitution: The resulting phosphite anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone in an SN2 reaction to displace the bromide and form the C-P bond.[8]

While conceptually straightforward, the Michaelis-Becker reaction can be lower yielding than the Arbuzov reaction for this specific transformation due to side reactions and the handling of the strong base.[9]

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of diethyl (2-oxo-2-phenylethyl)phosphonate. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Michaelis-Arbuzov Synthesis

This protocol is adapted from a gram-scale synthesis.[8]

Materials:

-

2-Bromoacetophenone

-

Triethyl phosphite

-

Anhydrous toluene (optional, for solvent-based reaction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus (for neat reaction) or rotary evaporator (for solvent-based reaction)

-

Standard laboratory glassware

Procedure (Neat Reaction):

-

To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 2-bromoacetophenone (1.0 eq).

-

Begin heating the flask with stirring.

-

Slowly add triethyl phosphite (1.0-1.1 eq) dropwise to the heated 2-bromoacetophenone.

-

The reaction is exothermic. Control the addition rate to maintain a steady reaction temperature, typically around 120-140 °C. The ethyl bromide byproduct will begin to distill.

-

After the addition is complete, continue heating the reaction mixture for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by vacuum distillation.

Procedure (Solvent-based):

-

Dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add triethyl phosphite (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[8]

Protocol 2: Michaelis-Becker Synthesis

This is a general procedure for the Michaelis-Becker reaction and may require optimization for this specific substrate.

Materials:

-

Diethyl phosphite

-

2-Bromoacetophenone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Inert gas (nitrogen or argon) supply

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Set up a three-necked flask under an inert atmosphere.

-

Carefully wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl phosphite (1.0 eq) in anhydrous THF to the sodium hydride suspension via a dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Slowly add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Diethyl (2-oxo-2-phenylethyl)phosphonate | C12H17O4P | 256.23 | 192-193 @ 11 mmHg[10] | 1.179[10] | 1.513[10] |

| 2-Bromoacetophenone | C8H7BrO | 199.04 | 135 @ 12 mmHg | ~1.65 | ~1.57 |

| Triethyl phosphite | C6H15O3P | 166.16 | 156 | 0.969 | 1.413 |

| Diethyl phosphite | C4H11O3P | 138.10 | 187-188 | 1.072 | 1.408 |

| Sodium Hydride | NaH | 24.00 | Decomposes | 1.396 | N/A |

Safety and Handling

-

2-Bromoacetophenone: Is a lachrymator and is corrosive.[11] It causes severe skin burns and eye damage.[11] Handle with extreme care in a fume hood, wearing appropriate gloves, eye protection, and a lab coat.

-

Triethyl phosphite: Is a flammable liquid and has a strong, unpleasant odor.[1] It can cause skin and eye irritation.[1] Keep away from ignition sources.

-

Diethyl phosphite: Is combustible and can cause serious eye damage and skin sensitization.[12]

-

Sodium Hydride: Is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[13] It is also corrosive and causes severe skin burns and eye damage.[13] Handle only under an inert atmosphere and take extreme care to avoid contact with moisture.

Conclusion

The synthesis of diethyl (2-oxo-2-phenylethyl)phosphonate is a well-established process in organic chemistry, with the Michaelis-Arbuzov reaction being the preferred method due to its generally higher yields and more straightforward procedure. Careful control of reaction conditions, particularly temperature, is essential to minimize the formation of the Perkow byproduct. The Michaelis-Becker reaction offers a viable alternative, though it requires the use of a strong, water-sensitive base. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development endeavors.

References

- Perkow, W. (1954). Umsetzungen mit Alkylphosphiten. I. Mitteil.: Umlagerungen bei der Reaktion mit Chloral und Bromal. Chemische Berichte, 87(5), 755–758.

-

Chemeurope.com. (n.d.). Perkow reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct Oxyphosphorylation of Aromatic Aldehydes to α-Ketophosphonates via A Bimetallic Catalyzed Domino Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Yields of the Michaelis-Becker-like nucleophilic addition of diethyl phosphite to N-acylimidates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL PHENYLPHOSPHONATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Becker reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Retrieved from [Link]

-

Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved from [Link]

-

ACS Publications. (2014). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C–P(O) Bond Formation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Butylpyridin-2-amine. Retrieved from [Link]

-

BMC Chemistry. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

-

MDPI. (2020). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Retrieved from [Link]

-

MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

-

MDPI. (2018). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Retrieved from [Link]

-

Quora. (2017). How do organic chemists prepare sodium hydride for reaction?. Retrieved from [Link]

- Google Patents. (n.d.). PREPARATION AND USE OF α-KETO PHOSPHONATES.

-

ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

-

RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]

-

Semantic Scholar. (1991). Reaction of a-Bromoacetophenone Phenylsulfonylhydrazones. A New Synthetic Route to 2-Arylimidazoisoquinolines and -quinolines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Perkow reaction - Wikipedia [en.wikipedia.org]

- 7. Perkow_reaction [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of Diethyl (2-oxo-2-phenylethyl)phosphonate formation

An In-Depth Technical Guide to the Formation of Diethyl (2-oxo-2-phenylethyl)phosphonate

Abstract

This technical guide provides a comprehensive examination of the synthesis of Diethyl (2-oxo-2-phenylethyl)phosphonate, a prominent member of the α-ketophosphonate class of organophosphorus compounds. These compounds are of significant interest in medicinal chemistry and organic synthesis, serving as versatile intermediates and bioactive molecules.[1] The primary focus of this document is the elucidation of the Michaelis-Arbuzov reaction, the cornerstone for forming the crucial P-C bond in this context. We will dissect the reaction mechanism, explore the critical competing Perkow reaction pathway, analyze the factors that govern the reaction's outcome, and provide a field-proven experimental protocol for its successful synthesis and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.

Introduction: The Significance of α-Ketophosphonates

α-Ketophosphonates, characterized by a carbonyl group adjacent to a phosphonate moiety, are a class of compounds with significant synthetic utility. Diethyl (2-oxo-2-phenylethyl)phosphonate, also known as Diethyl Phenacylphosphonate, is a canonical example.[2][3] It serves as a key precursor in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated ketones and finds application as an intermediate in the development of pharmaceuticals and agrochemicals.[1][4][5] The formation of its central P-C bond is a classic illustration of the Michaelis-Arbuzov reaction, a powerful tool in organophosphorus chemistry first reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov.[5][6]

The Core Mechanism: Michaelis-Arbuzov Reaction

The synthesis of Diethyl (2-oxo-2-phenylethyl)phosphonate is most classically achieved through the reaction of triethyl phosphite with an α-haloacetophenone, such as 2-bromoacetophenone. This transformation proceeds via the Michaelis-Arbuzov reaction mechanism.[6]

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic α-carbon of 2-bromoacetophenone. This is a classic SN2 displacement of the halide.[6] This initial step forms a key intermediate: a phosphonium salt.[6]

The halide ion, now liberated, acts as a nucleophile in the second stage of the reaction. It attacks one of the ethyl groups on the phosphonium salt in another SN2 reaction. This step results in the dealkylation of the intermediate, yielding the final pentavalent phosphonate product and a molecule of ethyl halide as a byproduct. The formation of the stable phosphoryl (P=O) double bond is a major thermodynamic driving force for this dealkylation step.

A Critical Competing Pathway: The Perkow Reaction

When synthesizing β-ketophosphonates from α-haloketones, the Michaelis-Arbuzov reaction faces a significant competitor: the Perkow reaction.[4][7] This alternative pathway leads to the formation of a dialkyl vinyl phosphate, an enol phosphate isomer of the desired product, and is considered a side reaction in this context.[4]

The Perkow reaction mechanism diverges at the initial step. Instead of attacking the α-carbon, the nucleophilic phosphite attacks the electrophilic carbonyl carbon of the α-haloketone.[4][8] This forms a zwitterionic intermediate which then undergoes rearrangement and elimination of the halide to form an enol phosphate.[4]

Controlling the Outcome: Favoring the Arbuzov Product

Successfully synthesizing Diethyl (2-oxo-2-phenylethyl)phosphonate requires carefully managing the competition between the Arbuzov and Perkow pathways. Several experimental parameters can be adjusted to favor the desired β-ketophosphonate product.

-

Choice of Halide: The nature of the leaving group on the α-carbon is paramount. The reactivity order for the Arbuzov reaction is I > Br > Cl.[6][7] Conversely, the more electronegative chlorine and bromine atoms tend to increase the electrophilicity of the carbonyl carbon, promoting the Perkow reaction. Critically, α-iodoketones almost exclusively yield the Arbuzov product , as the C-I bond is weaker and more susceptible to direct SN2 displacement.[9][10] Therefore, using 2-iodoacetophenone would be the ideal choice to minimize the vinyl phosphate byproduct.

-

Reaction Temperature: Higher reaction temperatures generally favor the Michaelis-Arbuzov pathway over the Perkow reaction.[10][11] The Arbuzov reaction typically has a higher activation energy, and providing sufficient thermal energy helps overcome this barrier and promotes the kinetically slower but thermodynamically more stable product. Classical Arbuzov reactions are often conducted at temperatures between 120-160°C.[10]

-

Solvent Polarity: The choice of solvent can influence the reaction outcome. Less polar solvents may favor the Arbuzov product by disfavoring the formation of the highly polar zwitterionic intermediate of the Perkow pathway.[10]

| Parameter | Favors Arbuzov Product | Favors Perkow Product | Rationale |

| Halogen (X) | Iodo (I) | Chloro (Cl), Bromo (Br) | Iodine is a better leaving group for SN2 (Arbuzov). Cl and Br increase carbonyl electrophilicity (Perkow).[9][10] |

| Temperature | Higher (e.g., >100 °C) | Lower | Higher temperatures provide the activation energy needed for the Arbuzov pathway.[10] |

| Solvent | Less Polar | More Polar | Polar solvents can stabilize the zwitterionic intermediate of the Perkow reaction.[8][10] |

Experimental Protocol: Synthesis of Diethyl (2-oxo-2-phenylethyl)phosphonate

This protocol is adapted from established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of the target compound.

Materials & Reagents:

-

2-Bromoacetophenone

-

Triethyl phosphite

-

Toluene (or other suitable high-boiling solvent)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromoacetophenone (1.0 eq) and triethyl phosphite (1.1-1.5 eq). The reaction is often performed neat or in a high-boiling solvent like toluene.

-

Heating: Place the flask in a preheated oil bath and heat the mixture to 120-130°C.[12] Stir the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the resulting oil with ethyl acetate (e.g., 30 mL).[13]

-

Extraction: Transfer the solution to a separatory funnel and wash it three times with a saturated brine solution (3 x 25 mL).[13] This removes any remaining water-soluble impurities.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as a yellow or brown oil.[13]

-

Purification: The crude oil is purified by flash column chromatography on silica gel. A common eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and moving to 2:1).[13] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Diethyl (2-oxo-2-phenylethyl)phosphonate as a clear or pale yellow oil.[13]

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

Physical Properties: The product is a liquid with a boiling point of approximately 192-193 °C at 11 mmHg and a density of about 1.179 g/mL at 25 °C.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl and phosphorus atoms (a doublet of doublets due to P-H coupling), and the ethoxy groups of the phosphonate.

-

³¹P NMR Spectroscopy: The phosphorus NMR spectrum is a definitive tool, showing a single peak characteristic of a phosphonate environment, typically in the range of 18-22 ppm.[14]

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons, the methylene carbon (split into a doublet by the phosphorus atom), and the carbons of the ethoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the carbonyl group (C=O) around 1680 cm⁻¹ and the phosphoryl group (P=O) around 1250-1260 cm⁻¹.

Alternative Synthetic Approaches

Conclusion

The formation of Diethyl (2-oxo-2-phenylethyl)phosphonate via the Michaelis-Arbuzov reaction is a foundational process in organophosphorus chemistry. A thorough understanding of the core mechanism and the competing Perkow pathway is essential for achieving high yields and purity. By carefully selecting the starting halide and controlling the reaction temperature, chemists can effectively steer the reaction towards the desired β-ketophosphonate product. The protocol and characterization data provided in this guide offer a robust framework for the successful synthesis and validation of this valuable chemical intermediate.

References

- Direct Oxyphosphorylation of Aromatic Aldehydes to α-Ketophosphonates via A Bimetallic Catalyzed Domino Reactions. The Royal Society of Chemistry.

-

Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

Perkow reaction. Wikipedia. [Link]

-

A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. ResearchGate. [Link]

-

Reactions Of Alpha-haloketones And Cyclopentadienones With Tricovalent Phosphorus Compounds. Lehigh Preserve. [Link]

-

Diethyl 2-oxo-2-phenylethylphosphonate. PubChem. [Link]

-

Michaelis-Arbuzov Reaction. Chem-Station Int. Ed.. [Link]

-

Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link]

-

Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

-

Diethyl (dichloromethyl)phosphonate. Organic Syntheses. [Link]

-

Kinetics and mechanism of ketophosphonate formation from triethyl phosphite and aryl substituted α-bromoacetophenones. ResearchGate. [Link]

-

Kinetics and mechanism of ketophosphonate formation from triethyl phosphite and aryl substituted α-bromoacetophenones. Royal Society of Chemistry. [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. National Institutes of Health (NIH). [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]

-

Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. MDPI. [Link]

-

Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Royal Society of Chemistry. [Link]

-

The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl 2-oxo-2-phenylethylphosphonate | C12H17O4P | CID 372803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl (2-Oxo-2-phenylethyl)phosphonate | 3453-00-7 | TCI AMERICA [tcichemicals.com]

- 4. Perkow reaction - Wikipedia [en.wikipedia.org]

- 5. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. rsc.org [rsc.org]

- 14. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Diethyl (2-oxo-2-phenylethyl)phosphonate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Diethyl (2-oxo-2-phenylethyl)phosphonate

Introduction

Diethyl (2-oxo-2-phenylethyl)phosphonate, also known by synonyms such as Diethyl phenacylphosphonate and Diethyl benzoylmethylphosphonate, is a pivotal organophosphorus compound with significant utility in modern organic synthesis.[1][2] Its molecular structure, featuring a phosphonate group adjacent to a carbonyl, imparts unique reactivity that makes it an invaluable reagent for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its role as a key intermediate in pharmaceutical and agrochemical development.[1] For researchers and drug development professionals, understanding the nuances of this compound is essential for leveraging its full synthetic potential.

Core Chemical and Physical Properties

The fundamental properties of Diethyl (2-oxo-2-phenylethyl)phosphonate are summarized below. These data are critical for its handling, characterization, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 3453-00-7 | [1][3][4] |

| Molecular Formula | C₁₂H₁₇O₄P | [1][3][4] |

| Molecular Weight | 256.23 g/mol | [1][4] |

| Appearance | White to Yellow to Green clear liquid | [1][3][5] |

| Density | 1.179 g/mL at 25 °C | [1] |

| Boiling Point | 192 - 193 °C at 11 mmHg | [1] |

| Refractive Index (n20/D) | 1.513 | [1] |

| Purity | ≥ 97% (GC) | [1][5] |

Structural Identifiers:

-

IUPAC Name: 2-diethoxyphosphoryl-1-phenylethanone[4]

-

InChI: 1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3[3][4]

-

InChIKey: HPEVTTNSIPGLEL-UHFFFAOYSA-N[3]

Spectroscopic Data for Structural Elucidation

Accurate characterization is paramount in research. The following table outlines the key spectroscopic data for Diethyl (2-oxo-2-phenylethyl)phosphonate.

| Spectroscopic Technique | Key Data and Interpretation | Source(s) |

| ¹H NMR | Data available from providers like Sigma-Aldrich for detailed spectral analysis. | [4] |

| ¹³C NMR | Spectra available for detailed analysis of the carbon framework. | [4][6] |

| ³¹P NMR | A characteristic peak is expected, confirming the presence of the phosphonate group. | [4][7] |

| IR Spectroscopy | Spectra (FTIR, ATR-IR) show characteristic absorptions for C=O (ketone) and P=O (phosphonate) functional groups. | [4] |

| Mass Spectrometry (GC-MS) | Provides the mass-to-charge ratio, confirming the molecular weight and fragmentation pattern. | [4] |

| Raman Spectroscopy | FT-Raman spectra are available for vibrational mode analysis. | [4] |

Synthesis and Reactivity Profile

Synthesis of β-Ketophosphonates

β-Ketophosphonates like Diethyl (2-oxo-2-phenylethyl)phosphonate are versatile synthetic intermediates.[8] A common and effective method for their preparation involves the condensation of methyl dialkylphosphonates with esters.[8] This reaction typically requires a strong base (e.g., n-BuLi, LDA) at low temperatures to deprotonate the phosphonate, followed by the addition of the ester.[8] An alternative, bimetallic-catalyzed domino reaction has also been developed for the direct oxyphosphorylation of aromatic aldehydes to yield β-ketophosphonates.[9]

Caption: General synthesis of β-ketophosphonates via base-mediated condensation.

Core Reactivity: The Horner-Wadsworth-Emmons Reaction

The most prominent application of Diethyl (2-oxo-2-phenylethyl)phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction.[10] This reaction is a cornerstone of modern organic chemistry for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[10][11][12]

Mechanism: The HWE reaction proceeds through a well-defined mechanism:

-

Deprotonation: A base abstracts the acidic proton alpha to both the carbonyl and phosphonate groups, creating a highly stabilized phosphonate carbanion (enolate).[10][13]

-

Nucleophilic Addition: The nucleophilic carbanion attacks the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step.[10][11]

-

Oxaphosphetane Formation: The resulting tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[13]

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkyl phosphate salt, which is easily removed during workup.[10][12][13]

The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic but less basic than the phosphonium ylides used in the traditional Wittig reaction, offering distinct advantages in many synthetic contexts.[10]

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Other Synthetic Transformations

Beyond the HWE reaction, Diethyl (2-oxo-2-phenylethyl)phosphonate is a reactant in various other important transformations, including:

-

Asymmetric Michael additions to nitro olefins

-

Cyclocondensation reactions to produce arylphosphonates

-

Diazo transfer reactions for synthesizing diazo-phosphonyl compounds

-

Inverse-electron-demand Diels-Alder reactions

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable tool across several scientific disciplines.

-

Organic Synthesis: It is a key reagent for C-C bond formation, enabling the efficient construction of complex molecules.[1]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[1]

-

Agricultural Chemistry: The phosphonate moiety is integral to the formulation of certain pesticides and herbicides.[1]

-

Material Science: It is employed in creating specialty polymers and coatings with enhanced durability and chemical resistance.[1]

Experimental Protocols

Protocol: Synthesis of Diethyl (2-oxo-2-phenylethyl)phosphonate

This protocol is adapted from a general procedure for bimetallic-catalyzed oxyphosphorylation.[9]

-

Reaction Setup: To a sealed tube, add the starting aromatic aldehyde (e.g., benzaldehyde), CuOTf (5 mol%), and FeCl₃ (10 mol%) in DMSO (1 mL).

-

Reagent Addition: Add Diethyl phosphonate (1.3 mmol) to the mixture.

-

Base Addition: Add Diisopropylethylamine ((iPr)₂NEt) (0.5 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 90 °C under an O₂ atmosphere for 24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Add ethyl acetate (30 mL) and wash with saturated brine (3 x 25 mL).

-

Extraction: Extract the combined aqueous layers with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvents via rotary evaporation.

-

Purification: Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 2:1) to yield the pure Diethyl (2-oxo-2-phenylethyl)phosphonate as a yellow oil.[9]

Protocol: Horner-Wadsworth-Emmons Olefination

This is a general protocol illustrating the use of the title compound.

-

Reaction Setup: In an oven-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve Diethyl (2-oxo-2-phenylethyl)phosphonate in an anhydrous solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).[12]

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (NaH), dropwise or portion-wise to generate the phosphonate carbanion.[12] Stir for 30-60 minutes at this temperature.

-

Aldehyde/Ketone Addition: Slowly add a solution of the desired aldehyde or ketone in the same anhydrous solvent to the reaction mixture via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography to obtain the desired alkene.

Safety, Handling, and Storage

According to safety data sheets, Diethyl (2-oxo-2-phenylethyl)phosphonate is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, standard laboratory safety practices should always be observed.

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably in a fume hood.[14] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, impervious gloves, and a lab coat.[14]

-

Storage: Keep the container tightly closed and store in a cool, shaded area, preferably under an inert atmosphere.[15] Recommended storage is at room temperature or refrigerated (2-8°C).[1][15]

-

First Aid: In case of inhalation, move to fresh air.[14] In case of skin contact, rinse well with water.[14] In case of eye contact, rinse with plenty of water for several minutes.[14] If swallowed, rinse mouth with water.[14] Seek medical attention if irritation or other symptoms persist.

References

-

PubChem. (n.d.). Diethyl 2-oxo-2-phenylethylphosphonate. Retrieved from [Link]

- Google Patents. (n.d.). WO2003011221A2 - PREPARATION AND USE OF α-KETO PHOSPHONATES.

-

The Royal Society of Chemistry. (n.d.). Direct Oxyphosphorylation of Aromatic Aldehydes to (-Ketophosphonates via A Bimetallic Catalyzed Domino Reactions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Photochemical reactions of .alpha.-ketophosphonates. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. PMC. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Chem Service. (2017). SAFETY DATA SHEET. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Retrieved from [Link]

-

ACS Publications. (2024). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Phosphonic acid, phenyl-, diethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (2-oxoethyl)phosphonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl phosphite. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl vinylphosphonate. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Análisis Vínicos. (n.d.). Diethyl (2-oxo-2-phenylethyl)phosphonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Dibutyltin diacetate. Retrieved from [Link]

-

PubChem. (n.d.). Propyltrimethoxysilane. Retrieved from [Link]

-

PubChem. (n.d.). 7-Octenyltrimethoxysilane. Retrieved from [Link]

-

Wintrust Financial Corporation. (2009). Third Quarter 2009 Results. Retrieved from [Link]

-

DOKUMEN.PUB. (n.d.). Fetal Morph Functional Diagnosis 9789811581700, 9789811581717. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl (2-oxo-2-phenylethyl)phosphonate - Análisis Vínicos [analisisvinicos.com]

- 3. Page loading... [guidechem.com]

- 4. Diethyl 2-oxo-2-phenylethylphosphonate | C12H17O4P | CID 372803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl (2-Oxo-2-phenylethyl)phosphonate | 3453-00-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. echemi.com [echemi.com]

- 15. lab-chemicals.com [lab-chemicals.com]

Diethyl (2-oxo-2-phenylethyl)phosphonate spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of Diethyl (2-oxo-2-phenylethyl)phosphonate

Authored by: A Senior Application Scientist

Introduction

Diethyl (2-oxo-2-phenylethyl)phosphonate, also known as Diethyl phenacylphosphonate, is a versatile organophosphorus reagent with significant applications in synthetic organic chemistry.[1][2] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones. Furthermore, it serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Given its role as a foundational building block, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to characterize this compound, framed from the perspective of ensuring experimental integrity and providing actionable insights for researchers.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with an understanding of the molecule's constituent parts. Diethyl (2-oxo-2-phenylethyl)phosphonate comprises four key regions, each with a distinct spectroscopic signature:

-

Phenyl Group: An aromatic ring directly attached to the carbonyl carbon.

-

Ketone Carbonyl (C=O): An electron-withdrawing group that influences adjacent atoms.

-

Methylene Bridge (-CH₂-): An α-carbon positioned between the carbonyl and phosphonate groups.

-

Diethyl Phosphonate Group [-P(O)(OCH₂CH₃)₂]: The defining organophosphorus moiety.

The interplay between these groups, particularly the electron-withdrawing nature of the carbonyl and phosphonate functions and the potential for keto-enol tautomerism, dictates the specific spectral data observed.[3]

Synthesis Pathway and Quality Control Logic

Understanding the synthetic origin of a compound is critical for anticipating potential impurities. A common route to α-ketophosphonates like this is a variation of the Arbuzov reaction. The workflow below illustrates a typical synthesis, which informs the analytical strategy by highlighting potential unreacted starting materials or byproducts that must be screened for during analysis.

Caption: High-level workflow for the synthesis and quality control of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. All chemical shifts are reported in parts per million (ppm).

Proton (¹H) NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation and Causality: The ¹H NMR spectrum provides a definitive map of the proton environments. The integration of each signal confirms the number of protons, while the multiplicity (splitting pattern) reveals neighboring proton and phosphorus nuclei.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-a (CH₃) | ~1.2-1.4 | Triplet (t) | Jнн ≈ 7.1 | 6H | Protons of the two equivalent methyl groups, split by the adjacent methylene (CH₂) protons. |

| H-b (P-O-CH₂) | ~4.1-4.2 | Doublet of Quartets (dq) or Multiplet (m) | Jнн ≈ 7.1, Jнp ≈ 7-8 | 4H | Methylene protons of the ethoxy groups. They are split into a quartet by the methyl protons and further into a doublet by the phosphorus nucleus (³Jнp coupling).[4] |

| H-c (CO-CH₂) | ~3.6 | Doublet (d) | Jнp ≈ 22-23 | 2H | The key methylene protons α to both the carbonyl and phosphonate groups. The strong deshielding effect of both groups results in a downfield shift. The large coupling constant is characteristic of two-bond P-H coupling (²Jнp).[4] |

| H-d (Ar-H, para) | ~7.5-7.6 | Triplet (t) | Jнн ≈ 7.5 | 1H | The para proton of the phenyl ring. |

| H-e (Ar-H, meta) | ~7.4-7.5 | Triplet (t) | Jнн ≈ 7.5 | 2H | The two equivalent meta protons of the phenyl ring. |

| H-f (Ar-H, ortho) | ~7.9-8.0 | Doublet (d) | Jнн ≈ 8.0 | 2H | The two equivalent ortho protons, significantly deshielded by the adjacent electron-withdrawing carbonyl group.[4] |

Carbon-¹³C NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Data Interpretation and Causality: The ¹³C NMR spectrum confirms the carbon skeleton. A key feature is the observation of C-P coupling, which splits the signals of carbons close to the phosphorus atom into doublets.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (from C-P coupling) | Rationale |

| C-a (CH₃) | ~16.3 | Doublet (d, Jcp ≈ 6 Hz) | The methyl carbons of the ethoxy groups, showing four-bond coupling to phosphorus.[5][6] |

| C-b (P-O-CH₂) | ~62.5 | Doublet (d, Jcp ≈ 6 Hz) | The methylene carbons of the ethoxy groups, showing three-bond coupling to phosphorus.[5][6] |

| C-c (CO-CH₂) | ~44-45 | Doublet (d, Jcp ≈ 125-130 Hz) | Methylene carbon α to the carbonyl and phosphonate. It appears significantly downfield and exhibits a very large one-bond coupling constant with phosphorus. |

| C-d (Ar-C, ipso) | ~136-137 | Singlet (s) or small Doublet (d) | The ipso-carbon of the phenyl ring, attached to the carbonyl group. |

| C-e (Ar-C, ortho) | ~128.6 | Singlet (s) | The two equivalent ortho carbons of the phenyl ring. |

| C-f (Ar-C, meta) | ~128.9 | Singlet (s) | The two equivalent meta carbons of the phenyl ring. |

| C-g (Ar-C, para) | ~133.5 | Singlet (s) | The para carbon of the phenyl ring. |

| C-h (C=O) | ~192-193 | Doublet (d, Jcp ≈ 5-7 Hz) | The ketone carbonyl carbon. Its downfield shift is characteristic. The two-bond coupling to phosphorus confirms its proximity to the phosphonate group. |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Place a single drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Perform an atmospheric background correction.

Data Interpretation and Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The diagnostic value comes from the high intensity and characteristic frequencies of the carbonyl and phosphonate stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3060 | C-H stretch (Aromatic) | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl ring.[7] |

| ~2985, 2910 | C-H stretch (Aliphatic) | Medium | Asymmetric and symmetric stretching of the sp³ C-H bonds in the ethyl and methylene groups.[8] |

| ~1685 | C=O stretch (Ketone) | Strong, Sharp | This is a highly diagnostic peak. The frequency is slightly lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring, which weakens the C=O bond.[9] |

| ~1595, 1450 | C=C stretch (Aromatic) | Medium-Weak | Skeletal vibrations of the phenyl ring.[8] |

| ~1250-1260 | P=O stretch (Phosphonate) | Strong, Sharp | Another key diagnostic band, confirming the presence of the phosphonate group. |

| ~1020-1050 | P-O-C stretch | Strong | Stretching vibrations of the P-O-C single bonds of the diethyl ester. |

Mass Spectrometry (MS)

Experimental Protocol:

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Use Electron Ionization (EI) at 70 eV as the ionization source.

-

Scan for a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

Data Interpretation and Causality: EI-MS provides the molecular weight and crucial structural information from the fragmentation pattern. The analysis involves identifying the molecular ion and tracing its decomposition to characteristic fragments. Organophosphorus compounds often exhibit predictable fragmentation pathways.[10][11][12]

Expected Data:

-

Molecular Formula: C₁₂H₁₇O₄P

-

Molecular Weight: 256.23 g/mol

-

Molecular Ion [M]⁺•: m/z = 256

Proposed Fragmentation Pathway:

Caption: Plausible EI fragmentation pathway for Diethyl (2-oxo-2-phenylethyl)phosphonate.

The most prominent peak in the spectrum is often the benzoyl cation (m/z 105) , formed by the stable cleavage alpha to the carbonyl group. Its subsequent loss of carbon monoxide yields the phenyl cation (m/z 77) . Other significant fragments arise from McLafferty-type rearrangements involving the ethyl groups (loss of ethene, m/z 28) and cleavage at the P-O bonds.[13]

Conclusion: A Self-Validating Analytical System

The true power of this multi-faceted analysis lies in its self-validating nature. ¹H and ¹³C NMR define the exact carbon-hydrogen framework and connectivity to the phosphorus atom. IR spectroscopy provides rapid and unambiguous confirmation of the critical carbonyl and phosphonate functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. When used in concert, these techniques provide an unassailable confirmation of the identity, structure, and purity of Diethyl (2-oxo-2-phenylethyl)phosphonate, ensuring its suitability for high-stakes applications in research and development.

References

-

Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. (n.d.). Semantic Scholar. [Link]

-

Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. (2016). PubMed. [Link]

-

Tam, C. C., Mattocks, K. L., & Tishler, M. (1982). Enol-keto tautomerism of α-ketophosphonates. Proceedings of the National Academy of Sciences, 79(11), 3301-3304. [Link]

-

Diethyl 2-oxo-2-phenylethylphosphonate. (n.d.). PubChem. Retrieved from [Link]

-

Wang, Z., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724. [Link]

-

The Mass Spectra of Some Organophosphorus Pesticide Compounds. (n.d.). ACS Publications. [Link]

-

Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. (2022). Auburn University. [Link]

-

Direct Oxyphosphorylation of Aromatic Aldehydes to α-Ketophosphonates via A Bimetallic Catalyzed Domino Reactions. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information for Visible-Light-Promoted Phosphorylation of Aryl Halides with Trialkyl Phosphites. (n.d.). The Royal Society of Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Diethylphosphite - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. [Link]

-

Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)phosphonates using OSU-6 catalyst. (2015). The Royal Society of Chemistry. [Link]

-

Carbonyl compounds - IR spectroscopy. (n.d.). Retrieved from [Link]

-

α-Ketophosphonates as Ester Surrogates: Isothiourea-Catalyzed Asymmetric Diester and Lactone Synthesis. (n.d.). ACS Publications. [Link]

-

Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. [Link]

-

Infrared Spectroscopy Lecture Notes. (n.d.). Retrieved from [Link]

-

Diethyl (2-oxoethyl)phosphonate. (n.d.). PubChem. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. [Link]

-

Phosphonic acid, (phenylmethyl)-, diethyl ester. (n.d.). NIST WebBook. [Link]

-

Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. (2022). NIH National Library of Medicine. [Link]

-

Photochemical reactions of .alpha.-ketophosphonates. (1981). The Journal of Organic Chemistry. [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates. (2018). MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl (2-oxo-2-phenylethyl)phosphonate 97 3453-00-7 [sigmaaldrich.com]

- 3. Enol-keto tautomerism of α-ketophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework | Semantic Scholar [semanticscholar.org]

- 11. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR of Diethyl (2-oxo-2-phenylethyl)phosphonate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl (2-oxo-2-phenylethyl)phosphonate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic compounds. This document will delve into the theoretical principles governing the spectrum, a detailed interpretation of the spectral data, a practical guide to obtaining the spectrum, and an analysis of the key structural influences on the observed chemical shifts and coupling constants.

Introduction: The Significance of NMR in Characterizing α-Ketophosphonates

Diethyl (2-oxo-2-phenylethyl)phosphonate is a member of the α-ketophosphonate class of organic compounds. These molecules are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and their utility as synthetic intermediates.[1] Accurate structural characterization is paramount in these fields, and ¹H NMR spectroscopy stands as one of the most powerful and accessible analytical techniques for this purpose.

This guide will provide a detailed walkthrough of the ¹H NMR spectrum of diethyl (2-oxo-2-phenylethyl)phosphonate, demonstrating how a thorough understanding of chemical shifts, spin-spin coupling, and the influence of key functional groups allows for unambiguous structural confirmation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure of diethyl (2-oxo-2-phenylethyl)phosphonate and identify the different sets of chemically non-equivalent protons.

Figure 1: Molecular structure of diethyl (2-oxo-2-phenylethyl)phosphonate with proton environments labeled (a-f).

As illustrated in Figure 1, there are six distinct proton environments in the molecule:

-

Ha: The two protons of the methylene group adjacent to the phosphorus atom and the carbonyl group.

-

Hb: The four protons of the two methylene groups in the ethyl esters. Due to free rotation, the two methylene groups are chemically equivalent.

-

Hc: The six protons of the two methyl groups in the ethyl esters. Similarly, these are chemically equivalent.

-

Hd: The two ortho protons on the phenyl ring.

-

He: The two meta protons on the phenyl ring.

-

Hf: The one para proton on the phenyl ring.

Predicted and Experimental ¹H NMR Spectrum

The following table summarizes the expected and reported ¹H NMR spectral data for diethyl (2-oxo-2-phenylethyl)phosphonate in deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hf (para) | ~7.58 | Triplet (t) | JHf-He ≈ 7.5 | 1H |

| He (meta) | ~7.47 | Triplet (t) | JHe-Hd ≈ JHe-Hf ≈ 7.5 | 2H |

| Hd (ortho) | ~8.00 | Doublet (d) | JHd-He ≈ 8.0 | 2H |

| Hb (CH₂ of ethyl) | ~4.12 | Multiplet (m) or Doublet of Quartets (dq) | ³JHb-Hc ≈ 7.1, ³JP-O-C-Hb ≈ 7.1 | 4H |

| Ha (P-CH₂-C=O) | ~3.62 | Doublet (d) | ²JP-C-Ha ≈ 22.7 | 2H |

| Hc (CH₃ of ethyl) | ~1.27 | Triplet (t) | ³JHc-Hb ≈ 7.0 | 6H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.[2]

Detailed Spectral Analysis

Chemical Shift: Understanding the Electronic Environment

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield).[3][4]

-

Aromatic Protons (Hd, He, Hf): These protons resonate in the downfield region (7.4-8.0 ppm) due to the deshielding effect of the aromatic ring current.[5][6] The ortho protons (Hd) are the most deshielded (~8.00 ppm) due to the combined electron-withdrawing and anisotropic effects of the adjacent carbonyl group.[7][8] The meta (He) and para (Hf) protons appear at slightly higher fields (~7.47 and ~7.58 ppm, respectively).

-

Methylene Protons of the Ethyl Groups (Hb): These protons are adjacent to an electronegative oxygen atom, which deshields them, resulting in a chemical shift of around 4.12 ppm.

-

Methylene Protons adjacent to Phosphorus and Carbonyl (Ha): These protons are situated between two electron-withdrawing groups: the phosphonate group and the carbonyl group. This strong deshielding effect places their signal at approximately 3.62 ppm. The phosphonate group's electron-withdrawing nature is a significant contributor to this downfield shift.[9]

-

Methyl Protons of the Ethyl Groups (Hc): These protons are the most shielded in the molecule, appearing at the highest field (~1.27 ppm) as they are furthest from the electron-withdrawing groups.

Spin-Spin Coupling: Deciphering Neighboring Protons

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring, non-equivalent nuclei, and it causes the splitting of NMR signals into multiplets.[6][9] The number of peaks in a multiplet is determined by the (n+1) rule, where 'n' is the number of equivalent neighboring protons.[10]

-

Aromatic Region:

-

The para proton (Hf) is coupled to the two meta protons (He), resulting in a triplet (n=2, 2+1=3).

-

The meta protons (He) are coupled to the ortho proton (Hd) on one side and the para proton (Hf) on the other. Since the coupling constants are similar, this appears as a triplet (n=2, 2+1=3).

-

The ortho protons (Hd) are coupled to the adjacent meta proton (He), giving a doublet (n=1, 1+1=2).

-

-

Aliphatic Region:

-

The methyl protons (Hc) are coupled to the two adjacent methylene protons (Hb), resulting in a triplet (n=2, 2+1=3).

-

The methylene protons of the ethyl group (Hb) are coupled to the three methyl protons (Hc), which would produce a quartet. However, they are also coupled to the phosphorus atom three bonds away (³JP-O-C-H). This results in a more complex multiplet, often described as a doublet of quartets or simply a multiplet.

-

The methylene protons adjacent to the phosphorus (Ha) are coupled to the phosphorus atom, which has a nuclear spin of I=1/2. This two-bond coupling (²JP-C-H) is typically large and results in a clean doublet . The absence of coupling to any adjacent protons simplifies this signal. It is important to note that phosphorus-proton coupling constants can be significantly larger than proton-proton coupling constants.[11]

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This section provides a step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of diethyl (2-oxo-2-phenylethyl)phosphonate.

Sample Preparation

Figure 2: Workflow for the preparation of the NMR sample.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of diethyl (2-oxo-2-phenylethyl)phosphonate.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common choice for nonpolar to moderately polar organic compounds and its residual peak at 7.26 ppm does not typically interfere with the signals of interest. Tetramethylsilane (TMS) should be included as an internal standard (0 ppm).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

-

Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm to be within the detection region of the NMR probe.

NMR Spectrometer Setup and Data Acquisition

Figure 3: Workflow for NMR data acquisition.

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Subsequently, shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are generally sufficient.

-

Data Acquisition: Acquire the Free Induction Decay (FID) data. Typically, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons for each signal.

Conclusion

The ¹H NMR spectrum of diethyl (2-oxo-2-phenylethyl)phosphonate provides a wealth of structural information that can be readily interpreted with a fundamental understanding of NMR principles. The chemical shifts of the various protons are dictated by their electronic environments, with the electron-withdrawing phosphonate and carbonyl groups playing a significant role in deshielding adjacent protons. The spin-spin coupling patterns, including the characteristic large coupling between phosphorus and adjacent protons, allow for the unambiguous assignment of each signal to its corresponding protons in the molecule. This guide has provided a detailed analysis of the spectrum, a practical protocol for its acquisition, and the theoretical underpinnings for its interpretation, serving as a valuable resource for scientists working with this and similar organophosphorus compounds.

References

- Direct Oxyphosphorylation of Aromatic Aldehydes to (-Ketophosphonates via A Bimetallic Catalyzed Domino Reactions. The Royal Society of Chemistry.

-

Diethyl (2-oxo-2-phenylethyl)phosphonate | C12H17O4P | CID 372803. PubChem. [Link]

-

Enol-keto Tautomerism of Alpha-Ketophosphonates. PubMed. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

Spin-Spin coupling in NMR. Conduct Science. [Link]

-

NMR Chemical Shift - ppm, Upfield, Downfield. Chemistry Steps. [Link]

-

Chemical and Magnetic Equivalence. University of Ottawa NMR Facility Blog. [Link]

-

Equivalency | OpenOChem Learn. OpenOChem Learn. [Link]

-

What is chemical equivalence and magnetical equivalence in NMR? - eGPAT. eGPAT. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

-

Anisotropic effect in 1H NMR. YouTube. [Link]

-

1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. ResearchGate. [Link]

-

Is a PO3 2- (phosphonate) group more electron withdrawing than a CO2- (carboxylate) group. : r/chemistry. Reddit. [Link]

-

Coupling constant in 1H NMR with phosphorus. Chemistry Stack Exchange. [Link]

-

31 Phosphorus NMR. University of Warwick. [Link]

-

Chemical shift. Wikipedia. [Link]

-

Interpreting | OpenOChem Learn. OpenOChem Learn. [Link]

-

NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

-

14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra. Chemistry LibreTexts. [Link]

-

What is chemical shift values in 1H NMR? Quora. [Link]

-

10.5: Tests for Chemical Equivalence. Chemistry LibreTexts. [Link]

- NMR sample prepar

- NMR Sample Prepar

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

9.10: NMR of phosphorylated compounds. Chemistry LibreTexts. [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]

-

Phosphorus J-coupling constants of ATP in human brain. PubMed. [Link]

-

Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. PMC. [Link]

-

Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. The Royal Society of Chemistry. [Link]

-

Analyzes of alkyl phosphonate mixtures. JEOL. [Link]

-

Indirect Nonbonded Nuclear Spin–Spin Coupling: A Guide for the Recognition and Understanding of “Through-Space” NMR J Constants in Small Organic, Organometallic, and Coordination Compounds. Chemical Reviews. [Link]

-

Why is proton coupling through bonds and how does this affect identical protons? Chemistry Stack Exchange. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectrabase.com [spectrabase.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. osti.gov [osti.gov]

The Definitive Guide to 13C NMR Characterization of Diethyl (2-oxo-2-phenylethyl)phosphonate

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of diethyl (2-oxo-2-phenylethyl)phosphonate, a key intermediate in various synthetic organic chemistry applications, including the Horner-Wadsworth-Emmons reaction. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of the compound's 13C NMR spectrum, including chemical shift assignments and phosphorus-carbon coupling constants. Furthermore, it presents a field-proven, step-by-step protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction: The Significance of Diethyl (2-oxo-2-phenylethyl)phosphonate

Diethyl (2-oxo-2-phenylethyl)phosphonate, also known as diethyl phenacylphosphonate, is a versatile β-ketophosphonate reagent. Its utility in organic synthesis is primarily centered around the Horner-Wadsworth-Emmons reaction, where it serves as a stabilized phosphonate ylide precursor for the stereoselective synthesis of α,β-unsaturated ketones. Given its importance, unambiguous structural confirmation and purity assessment are critical. 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule and the influential presence of the phosphorus atom. This guide will delve into the intricacies of its 13C NMR spectrum, providing a robust framework for its characterization.

Decoding the 13C NMR Spectrum: A Structural Blueprint

The 13C NMR spectrum of diethyl (2-oxo-2-phenylethyl)phosphonate is characterized by distinct signals for each of the eight unique carbon environments in the molecule. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of I = ½, leads to through-bond J-coupling with the carbon nuclei. This results in the splitting of several carbon signals into doublets, providing invaluable information for peak assignment.

The molecular structure and numbering scheme for diethyl (2-oxo-2-phenylethyl)phosphonate are as follows:

Caption: Molecular structure of Diethyl (2-oxo-2-phenylethyl)phosphonate.

Predicted Chemical Shifts and Coupling Constants

The interpretation of the 13C NMR spectrum relies on the predictable chemical shift ranges for different carbon types and the magnitude of the phosphorus-carbon coupling constants (nJPC, where 'n' is the number of bonds separating the nuclei).

| Carbon Atom | Assignment | Expected Chemical Shift (δ) in ppm | Observed Coupling to ³¹P | Expected Coupling Constant (JPC) in Hz |

| C=O | Carbonyl | ~191-192 | ²JPC (doublet) | 5-7 |

| Cipso | Phenyl | ~136 | ⁴JPC (doublet) | ~2 |

| Cortho | Phenyl | ~129 | ⁵JPC (singlet or small doublet) | < 1 |

| Cmeta | Phenyl | ~128 | ⁶JPC (singlet) | 0 |

| Cpara | Phenyl | ~133-134 | ⁷JPC (singlet) | 0 |

| CH₂-P | Methylene | ~38 | ¹JPC (doublet) | ~130 |

| O-CH₂ | Ethoxy | ~62-63 | ²JPC (doublet) | 5-7 |

| CH₃ | Ethoxy | ~16 | ³JPC (doublet) | 6-7 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Detailed Peak Assignment Rationale

-

Carbonyl Carbon (C=O): This quaternary carbon appears significantly downfield, typically around 191.9 ppm, due to the strong deshielding effect of the double-bonded oxygen. It exhibits a two-bond coupling to the phosphorus atom (²JPC), resulting in a doublet with a coupling constant of approximately 6.6 Hz.[1]

-

Methylene Carbon adjacent to Phosphorus (CH₂-P): This carbon is directly bonded to the phosphorus atom and therefore shows a large one-bond coupling constant (¹JPC) of about 130.2 Hz.[1] Its chemical shift is around 38.5 ppm.[1] This large coupling is a definitive diagnostic feature for this carbon.

-

Phenyl Carbons:

-